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Compound of Interest

Compound Name: 2-Methyl-4-nitrophenyl isocyanide

Cat. No.: B3041438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of predicted spectroscopic data for 2-Methyl-4-
nitrophenyl isocyanide (C₈H₆N₂O₂), a compound of interest in synthetic chemistry and

potentially in drug development. Due to the limited availability of experimental data in public

databases, this document presents predicted Infrared (IR), Nuclear Magnetic Resonance (¹H

NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental

protocols for obtaining such spectra for solid organic compounds are also provided. This guide

is intended to serve as a reference for researchers working with this or structurally related

molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-4-nitrophenyl
isocyanide. This data has been generated using computational models and should be used as

a reference pending experimental verification.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Methyl C-H Stretch

~2150-2100 Strong N≡C Isocyanide Stretch[1]

~1600, ~1475 Medium-Strong Aromatic C=C Bending

~1530-1500 Strong Asymmetric NO₂ Stretch[2]

~1350-1330 Strong Symmetric NO₂ Stretch[2]

Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.10 d 1H H-3

~8.05 dd 1H H-5

~7.40 d 1H H-6

~2.60 s 3H -CH₃

Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
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Chemical Shift (ppm) Assignment

~165 N≡C (Isocyanide)

~148 C-4 (C-NO₂)

~140 C-2 (C-CH₃)

~135 C-1 (C-NC)

~125 C-6

~120 C-5

~118 C-3

~20 -CH₃

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Predicted Fragment Notes

162 [M]⁺ Molecular Ion

132 [M - NO]⁺ Loss of nitric oxide

116 [M - NO₂]⁺ Loss of nitro group

104 [M - NO - CO]⁺
Subsequent loss of carbon

monoxide from [M-NO]⁺

90 [C₆H₄N]⁺
Fragmentation of the aromatic

ring

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for solid organic

compounds like 2-Methyl-4-nitrophenyl isocyanide. Instrument-specific parameters should

be optimized by the operator.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile

solvent (e.g., dichloromethane or acetone).

Carefully drop the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the

plate.

Data Acquisition:

Obtain a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film into the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The acquired spectrum should be background-corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is

recommended.[3]

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry

NMR tube to remove any particulate matter.

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required for

precise chemical shift calibration.
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

relaxation delay).

Acquire and process the Free Induction Decay (FID) to obtain the frequency-domain

spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, direct insertion using a solid probe is a common method for Electron

Ionization (EI).

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct

infusion line for soft ionization techniques like Electrospray Ionization (ESI), or coupled

with a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

Tune and calibrate the mass spectrometer using a known standard.

Select the appropriate ionization method (e.g., EI for fragmentation analysis).

Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or unknown chemical compound.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Conclusion
This guide provides a foundational set of predicted spectroscopic data and generalized

experimental protocols for 2-Methyl-4-nitrophenyl isocyanide. While this information is

valuable for initial characterization and for guiding experimental work, it is imperative that this

predicted data be confirmed through empirical measurement. The provided workflows and

protocols offer a robust starting point for researchers in the fields of chemical synthesis and

drug development to physically characterize this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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